![molecular formula C19H16F3N3O3S B2477166 1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 866010-59-5](/img/structure/B2477166.png)
1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-4-(trifluoromethyl)phenyl]-1H-pyrrole” is a chemical compound with the molecular formula C19H16F3N3O3S . It is a complex organic molecule that contains several functional groups, including a pyrrole ring, a trifluoromethyl group, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C19H16F3N3O3S . The presence of a pyrrole ring, a trifluoromethyl group, and a sulfonyl group suggests a complex three-dimensional structure . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups suggests that it could participate in a variety of reactions . For example, the pyrrole ring could undergo electrophilic substitution, while the sulfonyl group could participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally . These properties would be influenced by its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis of Pyrroles and Pyrrolidines
A methodology involving the Wittig reaction followed by cyclodehydration or reduction and cyclization processes has been utilized to synthesize 2,5-disubstituted pyrroles and pyrrolidines. This approach is effective for creating both aromatic and saturated five-membered heterocyclic compounds, with applications in various scientific fields (Benetti et al., 2002).
Single Crystal X-ray Structure Analysis
The compound 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, a derivative of the specified chemical, was synthesized and its structure was confirmed through single crystal X-ray diffraction and spectroscopic methods. This provides crucial structural information for research and development in materials science and pharmacology (Ramazani et al., 2011).
Metal Complexes with Pyrrole Derivatives
A study demonstrated the synthesis of metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene, a compound closely related to the queried chemical. These complexes have potential applications in catalysis and material sciences, as metal coordination can impart unique properties to the pyrrole derivatives (Sousa et al., 2001).
Functional Applications
Solid-Phase Synthesis of Polyamides
The 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) amino-protecting group has been developed for use in the solid-phase synthesis of DNA-binding polyamides. This highlights the compound's role in facilitating the synthesis of complex biological molecules, which can have implications in drug discovery and molecular biology research (Choi et al., 2003).
Fluorinated Polyamides with Pyridine and Sulfone Moieties
A study synthesized novel soluble fluorinated polyamides containing pyridine and trifluoromethylphenyl groups, showcasing the compound's utility in the development of advanced materials with specific properties like solubility, thermal stability, and mechanical strength (Liu et al., 2013).
Antagonists for EP1 Receptor
A derivative of the compound, 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, was identified as a functional antagonist for the EP1 receptor subtype. This finding is significant in pharmacological research, particularly in the development of receptor-specific drugs (Naganawa et al., 2006).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used . Appropriate safety precautions should be taken when working with this compound, including the use of personal protective equipment and proper ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-13-4-7-15(8-5-13)29(27,28)24-18(26)23-16-12-14(19(20,21)22)6-9-17(16)25-10-2-3-11-25/h2-12H,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIAJEZINSCQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

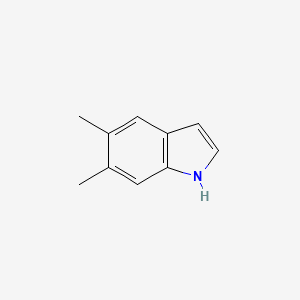
![N-[(4-Chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2477085.png)

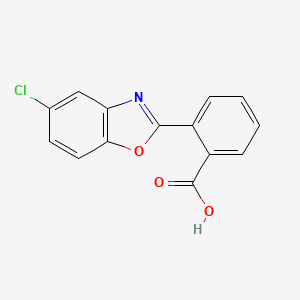
![Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2477092.png)
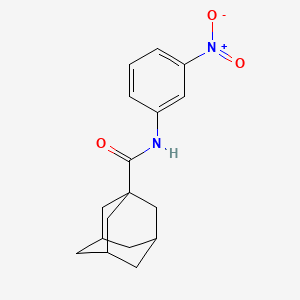

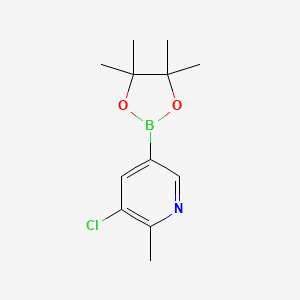
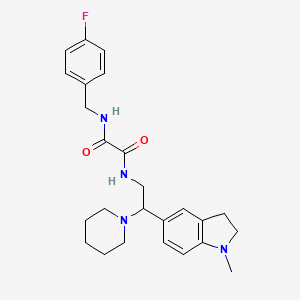
![N-(4-cyanothian-4-yl)-4-[(trifluoromethyl)sulfanyl]benzamide](/img/structure/B2477101.png)
![N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B2477103.png)
![5-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2477104.png)
![4-(Dimethylsulfamoyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2477105.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2477106.png)